molecular formula C15H14CaO3 B001003 Fenoprofen Calcium CAS No. 34597-40-5

Fenoprofen Calcium

Cat. No.: B001003
CAS No.: 34597-40-5
M. Wt: 282.35 g/mol
InChI Key: CHDRXDZJRHFPKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fenoprofen calcium involves several steps:

    Reaction of m-phenoxyphenylethyl ethanol with thionyl chloride: to produce m-phenoxybenzyl chloride.

    Reaction of m-phenoxybenzyl chloride with sodium cyanide: in the presence of a phase transfer catalyst to yield m-phenoxybenzyl phenylacetonitrile.

    Reaction of m-phenoxybenzyl phenylacetonitrile with dimethyl carbonate: in the presence of sodium ethylate to form m-phenoxybenzyl-alpha-methyl methylphenylacetate.

    Hydrolysis of m-phenoxybenzyl-alpha-methyl methylphenylacetate: with liquid alkalis to produce m-phenoxybenzyl-alpha-methyl methylphenylacetate sodium.

    Reaction of m-phenoxybenzyl-alpha-methyl methylphenylacetate sodium with calcium chloride: in ethanol, in the presence of EDTA, to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of nonchlorinated calcium salts like calcium carbonate in aqueous media, avoiding organic solvents to ensure a cleaner production process .

Types of Reactions:

    Oxidation and Reduction: this compound undergoes oxidation and reduction reactions, although specific details on these reactions are limited.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as sodium cyanide are used in substitution reactions.

Major Products:

Scientific Research Applications

Rheumatoid Arthritis (RA)

Fenoprofen calcium has demonstrated efficacy in managing symptoms associated with rheumatoid arthritis. Clinical studies indicate that it provides significant relief from pain, reduces joint swelling, and improves overall disease activity. Specific findings include:

  • Pain Relief : Patients reported a marked decrease in pain intensity and an increase in grip strength after treatment with fenoprofen .
  • Joint Swelling : Reductions in joint swelling and morning stiffness have been documented, with patients experiencing improved mobility .

Osteoarthritis (OA)

Similar to its effects in RA, this compound is effective in treating osteoarthritis. Studies reveal:

  • Reduction in Tenderness : Patients exhibit decreased tenderness upon pressure application and reduced night pain .
  • Improved Functionality : Enhanced range of motion and overall improvement in daily activities have been recorded .

Pharmacokinetics

This compound is characterized by high bioavailability (approximately 85%) and is primarily absorbed through the gastrointestinal tract. The peak plasma concentration occurs within 1 to 2 hours post-administration, with a half-life of about 3 hours . Notably, food intake can delay absorption but does not significantly alter the total amount absorbed .

Comparative Efficacy

A comparative analysis of fenoprofen with other NSAIDs reveals its effectiveness alongside traditional treatments like aspirin. Notably, fenoprofen is associated with fewer gastrointestinal side effects compared to aspirin, making it a preferable option for long-term management of chronic inflammatory conditions .

Drug Efficacy Gastrointestinal Side Effects Recommended Dose
FenoprofenHighLower frequency than aspirin200 mg every 4-6 hours
AspirinHighHigher frequencyVaries based on condition

Novel Research Insights

Recent studies have explored the potential of fenoprofen as an allosteric enhancer at melanocortin receptors (MC3). This novel application suggests that fenoprofen may have additional therapeutic roles beyond traditional anti-inflammatory actions. In models of inflammatory arthritis, fenoprofen exhibited significant protective effects on cartilage integrity and synovitis, indicating its potential utility in broader inflammatory contexts .

Case Study 1: Efficacy in RA

A clinical trial involving patients with RA demonstrated that treatment with fenoprofen resulted in an 80% reduction in clinical scores related to arthritis severity over eight days. Histological evaluations confirmed improvements in joint integrity compared to untreated controls .

Case Study 2: Pain Management

In a cohort study assessing pain relief among patients post-surgery, those receiving fenoprofen reported higher satisfaction levels regarding pain management compared to those treated with alternative analgesics .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific inhibition of prostaglandin synthesis and its relatively lower risk of gastrointestinal side effects compared to other NSAIDs .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Fenoprofen calcium is an arylacetic acid derivative with two aromatic rings connected via an ether linkage. Its molecular structure includes:

  • Molecular formula : C₃₀H₂₆CaO₆·2H₂O (dihydrate form)
  • Molecular weight : 558.65 g/mol
  • Solubility :
    • 15 mg/mL in 95% ethanol at 25°C
    • Slightly soluble in water
    • Insoluble in benzene

The calcium salt form enhances stability and modulates solubility, critical for oral bioavailability .

Metabolic Reactions

Fenoprofen undergoes hepatic metabolism via two primary pathways :

  • Glucuronidation : ~90% of the dose is converted to fenoprofen glucuronide by UDP-glucuronosyltransferases (UGTs).
  • Hydroxylation : Formation of 4'-hydroxyfenoprofen glucuronide, a minor metabolite.

Key metabolic data :

ParameterValueSource
Plasma half-life~3 hours
Protein binding99% (albumin)
Urinary excretion>90% within 24 hours

Stereoselective Inversion

Fenoprofen exhibits chiral inversion of the (R)-enantiomer to the active (S)-enantiomer, a process mediated by hepatic enzymes . This inversion enhances therapeutic efficacy, as (S)-fenoprofen is 10–20× more potent in COX inhibition .

Inversion efficiency :

  • Rate : ~25–30% of (R)-enantiomer converts to (S)-form .
  • Mechanism : Thioesterification followed toggling of α-carbon configuration .

Dehydration/Hydration Behavior

The dihydrate form (C₃₀H₂₆CaO₆·2H₂O) demonstrates reversible dehydration under controlled conditions :

ConditionBehavior
Heating to 100°CLoses 2 H₂O molecules → anhydrous form
Exposure to 75% RH*Rehydrates within 24 hours

Thermal stability : Dehydration occurs without decomposition, preserving COX inhibitory activity .

Drug-Drug Interaction Chemistry

This compound participates in clinically significant interactions via pharmacokinetic mechanisms :

Interacting DrugMechanismOutcome
Aspirin Competitive albumin displacement↑ Free fenoprofen → toxicity risk
Furosemide Reduced renal prostaglandin E₂↓ Diuretic efficacy
Lithium Altered renal clearance↑ Lithium serum levels

Stability Under Physiological Conditions

  • pH sensitivity : pKa = 4.5 , favoring ionization in intestinal pH (5.5–7.0), enhancing absorption.
  • Photodegradation : Stable under UV-Vis light due to aromatic conjugation .

Q & A

Basic Research Questions

Q. How can UV spectrophotometry be validated for quantifying fenoprofen calcium in dissolution studies?

Methodological Answer:

  • Prepare a standard solution of USP Fenoprofen Sodium RS in dissolution medium (e.g., pH 6.8 phosphate buffer) at ~60 µg/mL.
  • Filter test solutions (e.g., 20 mL filtrate from tablets or 5 mL from capsules) and dilute appropriately .
  • Measure absorbance at 270 nm using a validated spectrophotometer. Calculate concentration using the formula: C=AUAS×CS×MWFenoprofenMWFenoprofen SodiumC = \frac{A_U}{A_S} \times C_S \times \frac{MW_{\text{Fenoprofen}}}{MW_{\text{Fenoprofen Sodium}}}, where AUA_U and ASA_S are sample and standard absorbances, and CSC_S is the standard concentration .
  • Validate linearity (5–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) per ICH guidelines.

Q. What HPLC conditions are optimal for impurity profiling of this compound?

Methodological Answer:

  • Column: C18 (250 × 4.6 mm, 5 µm).
  • Mobile phase: Acetonitrile:phosphate buffer (pH 3.0) (55:45 v/v) .
  • Flow rate: 1.0 mL/min; detection: 270 nm.
  • Prepare test solutions (0.02 mg/mL) and inject 20 µL. Calculate impurities using: %Impurity=10,000×CW×rirS\% \text{Impurity} = 10,000 \times \frac{C}{W} \times \frac{r_i}{r_S}, where CC = standard concentration, WW = sample weight, and ri/rSr_i/r_S = peak response ratios .

Q. How do hydration states (dihydrate vs. anhydrous) affect this compound’s solubility and stability?

Methodological Answer:

  • Characterize using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For dihydrate, observe two endothermic peaks at 50–80°C (water loss) and 220°C (melting) .
  • Solubility: Dihydrate is slightly soluble in water (0.1–1 mg/mL), while anhydrous forms may exhibit higher solubility in methanol. Confirm via equilibrium solubility studies .
  • Stability: Store dihydrate at 25°C/60% RH to prevent dehydration. Monitor crystallinity via powder X-ray diffraction (PXRD) .

Advanced Research Questions

Q. How can factorial design optimize this compound-loaded spanlastics for topical delivery?

Methodological Answer:

  • Variables: Surfactant type (Span 60), edge activator (Tween 60), and cosolvent (Transcutol P) .
  • Responses: Entrapment efficiency (EE%), particle size (PS), deformability index (DI), and cumulative drug release (Q24h).
  • Use a full factorial design (e.g., 2³) via software like Design-Expert®. Validate optimized formulation (e.g., 8:2 Span:Tween ratio) for EE% (~50%), PS (~536 nm), and sustained release (~61% over 24 h) .
  • Characterize morphology via TEM and assess physical stability under accelerated conditions (40°C/75% RH for 3 months).

Q. What structural insights can XRD provide on this compound’s dehydration mechanism?

Methodological Answer:

  • Perform single-crystal XRD to determine coordination geometry: Each Ca²⁺ coordinates with six oxygen atoms (four from carboxylate groups, two from water) .
  • Monitor dehydration via hot-stage PXRD: Loss of one water molecule converts dihydrate to monohydrate (partially crystalline), followed by amorphous anhydrous form.
  • Calculate activation energy (EaE_a) via isothermal TGA: EaE_a = 309 kJ/mol (50–60°C) and 123 kJ/mol (60–80°C), reflecting differences in water molecule binding .

Q. How to resolve discrepancies in dissolution profiles between USP monographs for tablets vs. capsules?

Methodological Answer:

  • Tablets: Use 20 mL filtrate, dilute to 100 mL ; capsules: Use 5 mL filtrate, dilute to 25 mL .
  • Compare sink conditions: Ensure similar hydrodynamics (paddle speed 50 rpm) and medium volume (900 mL).
  • Validate equivalence via f2 similarity factor: f2=50×log(1+1n(RtTt)2)0.5×100f2 = 50 \times \log \left(1 + \frac{1}{n}\sum (R_t - T_t)^2 \right)^{-0.5} \times 100. Values >50 indicate profile similarity .

Q. What in vivo models are suitable for evaluating this compound’s anti-inflammatory efficacy?

Methodological Answer:

  • Carrageenan-induced paw edema : Administer spanlastic gel topically; measure % inhibition vs. conventional gel. Optimized formulations show 3x higher inhibition at 24 h .
  • Histopathology : Assess skin irritation and synovial inflammation via H&E staining.
  • Pharmacokinetics : Compare plasma AUC (oral) vs. dermal flux (Franz diffusion cells) to quantify systemic vs. localized delivery .

Q. Data Interpretation & Contradictions

Q. How to address non-linear Arrhenius behavior in this compound’s dehydration kinetics?

Methodological Answer:

  • The biphasic EaE_a (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C) arises from two distinct water environments in the crystal lattice .
  • Use the Kissinger method for non-isothermal analysis: ln(βTp2)=EaRTp+constant\ln\left(\frac{\beta}{T_p^2}\right) = \frac{-E_a}{RT_p} + \text{constant}, where β\beta = heating rate, TpT_p = peak temperature.

Q. Why do USP assays for this compound use sodium salts as reference standards?

Methodological Answer:

  • Sodium salts (USP Fenoprofen Sodium RS) are hygroscopically stable, ensuring precise calibration. Convert results to calcium salt equivalents using molecular weight ratios: 242.28264.26×measured sodium salt concentration\frac{242.28}{264.26} \times \text{measured sodium salt concentration} .

Q. Tables for Key Data

Parameter Dihydrate Anhydrous Source
Molecular Weight558.63 g/mol522.61 g/mol
Solubility in Water0.1–1 mg/mLInsoluble
Thermal Decomposition (°C)50–80 (H₂O loss), 220 (melt)220 (melt)
Formulation Variable Optimal Value Impact on Response
Span 60:Tween 60 Ratio8:2Maximizes EE% (~50%)
Transcutol P Concentration10% v/vEnhances Q24h (~61%)

Properties

CAS No.

34597-40-5

Molecular Formula

C15H14CaO3

Molecular Weight

282.35 g/mol

IUPAC Name

calcium;2-(3-phenoxyphenyl)propanoate

InChI

InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);

InChI Key

CHDRXDZJRHFPKX-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2]

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca]

boiling_point

168-171 °C @ 0.11 MM HG

Color/Form

VISCOUS OIL

melting_point

168-171

Key on ui other cas no.

34597-40-5
56367-29-4

physical_description

Solid

Pictograms

Irritant

Related CAS

31879-05-7 (Parent)
29679-58-1 (Parent)

solubility

Slight (calcium salt)
8.11e-02 g/L

Synonyms

Fenoprofen
Fenoprofen Calcium
Fenoprofen Dihydrate, Calcium Salt
Fenoprofen, Anhydrous, Calcium Salt
Nalfon
Nalgesic

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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